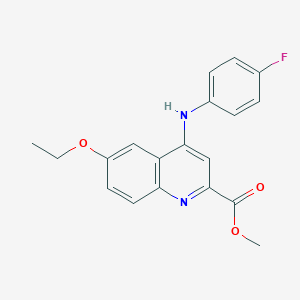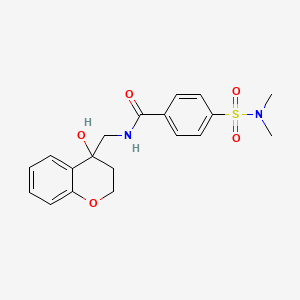
Methyl 6-ethoxy-4-((4-fluorophenyl)amino)quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fluorophores for Biochemical Studies
Quinoline derivatives are recognized for their efficiency as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying biological systems, particularly DNA fluorophores. They are explored for their sensitivity and selectivity, making them vital for research into potential antioxidants and radioprotectors due to their unique structural properties (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antituberculosis Agents
Research has also delved into the antimicrobial potential of quinoline derivatives. Certain derivatives have shown significant activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents. This activity is influenced by the substituents on the quinoline nucleus, demonstrating the importance of chemical modification in enhancing therapeutic potential (Jaso et al., 2005).
Photophysical Properties for Material Science
The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores has contributed significantly to understanding the photophysical behaviors of these compounds. This research is crucial for developing materials with specific optical properties, useful in various technological applications. The thermal stability and emission properties of these compounds under different conditions highlight their potential in designing new materials with desirable photophysical characteristics (Padalkar & Sekar, 2014).
Synthesis Techniques and Applications
Advancements in synthesis techniques, such as the novel rhodium-catalyzed oxidative annulation for constructing quinoline-2-carboxylate derivatives, have opened up new pathways for the pharmaceutical industry. These methodologies facilitate the development of compounds with varied functional groups, enhancing their utility in drug development and other applications (Wang et al., 2018).
Zinc(II)-Specific Fluorescing Agents
Quinoline derivatives have been synthesized as zinc(II)-specific fluorophores, such as Zinquin ester and Zinquin acid. These compounds are important for studying biological zinc(II), offering a deeper insight into the role of zinc in biological systems. The synthesis and applications of these agents underscore the role of quinoline derivatives in developing specific tools for biochemical research (Mahadevan et al., 1996).
特性
IUPAC Name |
methyl 6-ethoxy-4-(4-fluoroanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-3-25-14-8-9-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-12(20)5-7-13/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUYUVKVWONCKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)


![4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2378557.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)


![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2378570.png)
